Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine: An In-depth Technical Guide
Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties critical for drug development. This guide provides a comprehensive overview of the core physicochemical properties of pyrazolo[1,5-a]pyrimidine and its derivatives, detailed experimental protocols for their determination, and a visualization of their impact on key signaling pathways.
Core Physicochemical Data
The physicochemical properties of pyrazolo[1,5-a]pyrimidine and its derivatives are crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement. The following tables summarize key quantitative data for the parent scaffold and representative derivatives.
Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Melting Point | 105 °C | [2] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa (Strongest Basic) | 0.33 ± 0.30 (Predicted) | [2] |
| logP | 0.4 (ALOGPS), 0.65 (ChemAxon) (Predicted) | [3] |
| Topological Polar Surface Area | 30.2 Ų | [4] |
Table 2: Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 275-280 | - | [5] |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | C₆H₅N₃O₂ | 151.12 | >300 | -0.4 | [6] |
| 2,3-dinitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine | C₇H₄N₁₀O₄ | 308.18 | - | - | [7] |
| 2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine | C₆H₃N₇O₆ | 285.14 | - | - | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of pyrazolo[1,5-a]pyrimidine derivatives.
¹H and ¹³C NMR Spectroscopy: The NMR spectra of pyrazolo[1,5-a]pyrimidines have been extensively studied, allowing for the unambiguous assignment of proton and carbon signals. These assignments are crucial for confirming the regioselectivity of synthetic reactions and for studying the electronic effects of different substituents. For the parent pyrazolo[1,5-a]pyrimidine, the proton chemical shifts are well-documented.
UV-Vis Absorption and Fluorescence Spectroscopy: Pyrazolo[1,5-a]pyrimidine derivatives exhibit interesting photophysical properties, with some demonstrating fluorescence. The absorption and emission maxima are highly dependent on the nature and position of substituents, as well as the solvent. Electron-donating groups tend to cause a red-shift in the emission spectra. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been shown to have tunable photophysical properties, with molar absorptivity (ε) ranging from 3320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97.
Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of pyrazolo[1,5-a]pyrimidine derivatives. The fragmentation pathways can provide valuable structural information.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining key properties of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Titration vessel
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the pyrazolo[1,5-a]pyrimidine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol (B129727) or DMSO can be used, but its effect on the pKa should be considered and minimized.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
-
Initial pH Adjustment: For the determination of a basic pKa, titrate with standardized HCl. For an acidic pKa, titrate with standardized NaOH.
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after each addition, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the first derivative plot of the titration curve.
Protocol 2: Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous sample solution with a known volume of the saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Quantification: Carefully separate the two phases and determine the concentration of the pyrazolo[1,5-a]pyrimidine derivative in each phase using the analytical instrument.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 3: Determination of Aqueous Solubility by HPLC
This protocol describes a common method for determining the aqueous solubility of a compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative (solid)
-
Deionized water or buffer of interest
-
Vials with magnetic stir bars
-
Thermostatted shaker
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector
-
Mobile phase for HPLC analysis
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyrazolo[1,5-a]pyrimidine derivative to a vial containing a known volume of the aqueous medium.
-
Equilibration: Place the vial in a thermostatted shaker and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Sample Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.
-
Solubility Calculation: The aqueous solubility is the concentration of the compound determined in the saturated solution, typically expressed in µg/mL or mM.
Signaling Pathways and Experimental Workflows
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of several protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. Understanding the interaction of these compounds with their target pathways is crucial for drug development.
PI3Kδ Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[8] PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for the proliferation, survival, and differentiation of immune cells.
Caption: Inhibition of the PI3Kδ signaling pathway.
CDK2 Signaling Pathway Inhibition
Certain pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.
Caption: Inhibition of the CDK2 signaling pathway.
TRKA Signaling Pathway Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as TrkA inhibitors for cancer therapy.
Caption: Inhibition of the TRKA signaling pathway.
General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
This guide provides a foundational understanding of the physicochemical properties of pyrazolo[1,5-a]pyrimidines, essential for their development as therapeutic agents. The provided experimental protocols offer a starting point for the accurate determination of these properties, while the signaling pathway diagrams illustrate the mechanism of action for kinase-inhibiting derivatives. Further research and optimization of this versatile scaffold hold significant promise for the discovery of novel therapeutics.
References
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Nerve growth factor & TrkA as novel therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
